4-Amino-2,6-dibromobenzene-1-sulfonamide
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Overview
Description
4-Amino-2,6-dibromobenzene-1-sulfonamide is a chemical compound with the molecular formula C6H6Br2N2O2S. It is a derivative of sulfonamide, a class of compounds known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties . This compound is characterized by the presence of two bromine atoms, an amino group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dibromobenzene-1-sulfonamide typically involves the bromination of 4-aminobenzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-dibromobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and sulfonamide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Amino-2,6-dibromobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dibromobenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonamide: The parent compound without bromine atoms.
Sulfamethazine: A sulfonamide derivative with a different substitution pattern.
Sulfadiazine: Another sulfonamide with distinct biological activities.
Uniqueness
4-Amino-2,6-dibromobenzene-1-sulfonamide is unique due to the presence of two bromine atoms, which can significantly alter its chemical and biological properties compared to other sulfonamide derivatives. The bromine atoms can enhance its reactivity and potentially improve its efficacy in various applications .
Properties
CAS No. |
37559-33-4 |
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Molecular Formula |
C6H6Br2N2O2S |
Molecular Weight |
330.00 g/mol |
IUPAC Name |
4-amino-2,6-dibromobenzenesulfonamide |
InChI |
InChI=1S/C6H6Br2N2O2S/c7-4-1-3(9)2-5(8)6(4)13(10,11)12/h1-2H,9H2,(H2,10,11,12) |
InChI Key |
ZMJMIHHYNGUBBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)S(=O)(=O)N)Br)N |
Origin of Product |
United States |
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